Actinomycin D2 - 72751-56-5

Actinomycin D2

Catalog Number: EVT-257764
CAS Number: 72751-56-5
Molecular Formula: C76H109N15O22
Molecular Weight: 1584.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Actinomycin D2 is a DNA inhibitor.
Source and Classification

Actinomycin D2 is produced naturally by Streptomyces parvulus, a soil-dwelling bacterium. The compound belongs to the class of polypeptide antibiotics, specifically noted for its ability to intercalate into DNA and inhibit transcription by RNA polymerase. Its chemical classification falls under antitumor antibiotics, which are characterized by their ability to disrupt nucleic acid synthesis in rapidly dividing cells .

Synthesis Analysis

The synthesis of Actinomycin D2 involves complex biosynthetic pathways predominantly occurring in Streptomyces species. The key steps include:

  1. Precursor Formation: The biosynthesis begins with the amino acids tryptophan and D-glutamate, which are converted into 4-methyl-3-hydroxyanthranilic acid (4-MHA) through a series of enzymatic reactions involving tryptophan dioxygenase and other enzymes .
  2. Non-Ribosomal Peptide Synthetase Assembly: Two identical cyclic peptides are formed via non-ribosomal peptide synthetases (NRPS). The genes responsible for this assembly include acmA, acmB, acmC, and acmD, which facilitate the coupling of 4-MHA into the final structure .
  3. Fermentation Techniques: Industrial production often employs fermentation techniques where Streptomyces strains are cultured under controlled conditions to maximize yield.

Recent studies have explored alternative synthetic routes to produce analogues of Actinomycin D2, such as substituting functional groups on the chromophore to enhance anticancer activity or reduce toxicity .

Molecular Structure Analysis

Actinomycin D2 possesses a complex molecular structure characterized by:

  • Chemical Formula: C₆₂H₈₆N₁₂O₁₆
  • Molar Mass: 1255.438 g/mol
  • Structure: The molecule consists of a central phenoxazinone chromophore linked to two identical cyclic peptides. This unique structure allows it to intercalate between DNA base pairs effectively.

The structural analysis has been enhanced through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which has provided insights into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Actinomycin D2 engages in several significant chemical reactions:

  1. DNA Binding: It binds to the DNA at specific sites, inhibiting RNA polymerase during transcription elongation. This binding is crucial for its mechanism as an anticancer agent.
  2. Intercalation: The compound intercalates between base pairs in DNA, leading to structural distortions that prevent replication and transcription processes.
  3. Metabolic Pathway Disruption: Studies have shown that Actinomycin D2 can disrupt various metabolic pathways in cells, particularly those involved in protein synthesis and ribosomal RNA biogenesis, contributing to its cytotoxic effects on cancer cells .
Mechanism of Action

The mechanism of action of Actinomycin D2 primarily involves:

  • Inhibition of Transcription: By binding to DNA at the transcription initiation complex, it prevents RNA polymerase from elongating RNA chains effectively. This action leads to decreased synthesis of ribosomal RNA and messenger RNA, ultimately hindering protein production essential for cell survival and proliferation .
  • Induction of Apoptosis: In cancer cells, prolonged exposure to Actinomycin D2 can trigger apoptosis through various pathways, including oxidative stress and disruption of cellular homeostasis .

The compound's efficacy varies among different cancer types due to variations in cellular responses and resistance mechanisms.

Physical and Chemical Properties Analysis

Actinomycin D2 exhibits distinct physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: It has a melting point around 220°C.

These properties influence its formulation for therapeutic use and its behavior in biological systems .

Applications

Actinomycin D2 finds extensive applications in both clinical and research settings:

  1. Cancer Treatment: It is utilized as a chemotherapeutic agent for treating various cancers, particularly pediatric tumors like Wilms tumor and certain sarcomas.
  2. Research Tool: In laboratory settings, it serves as a valuable tool for studying transcription mechanisms, cellular metabolism, and apoptosis pathways due to its ability to inhibit RNA synthesis.
  3. Fluorescent Staining: Derivatives such as 7-aminoactinomycin D are used in flow cytometry and microscopy for staining DNA, particularly in apoptosis studies where distinguishing between live and dead cells is critical .
Molecular Mechanisms of Actinomycin D in Nucleic Acid Interactions

DNA Intercalation and Sequence-Specific Binding Dynamics

Actinomycin D (ActD) binds DNA through bifunctional intercalation, where its planar phenoxazone ring inserts between deoxyguanosine (G)-deoxycytidine (C) base pairs, while its cyclic pentapeptide lactone rings occupy the minor groove. This dual binding mode exhibits pronounced specificity for 5ʹ-GpC-3ʹ sequences, driven by hydrogen bonding between the ActD threonine residues and guanine N2/N3 atoms [1] [4]. High-resolution crystallographic studies reveal that intercalation induces significant DNA distortion, including:

  • Helical bending: Up to 87.8° in d(ATGCGGCAT) duplexes, disrupting base stacking [2] [10].
  • Base displacement: Extrusion of guanine residues (e.g., G6 and G15 in CGG repeats) from the duplex [2].
  • Groove expansion: Minor groove widening by 4–6 Å to accommodate peptide rings [10].

ActD’s affinity varies with flanking sequences. Surface plasmon resonance (SPR) assays demonstrate a 10-fold higher binding strength for contiguous GC sites (e.g., -GCGGC-) compared to isolated GpC steps (Table 1) [2]. This preference is critical for targeting disease-associated DNA structures, such as CGG trinucleotide repeats in neurological disorders, where ActD stabilizes non-canonical G:G mismatches [2].

Table 1: Thermodynamic and Structural Parameters of Actinomycin D-DNA Binding

DNA SequenceBinding Constant (Kd, nM)Helical Bend Angle (°)ΔTm (°C)
5ʹ-GCGGC-3ʹ1287.812.3
5ʹ-GCGC-3ʹ3854.28.7
5ʹ-GTGG-3ʹ420<102.1

Transcriptional Inhibition via RNA Polymerase I/III Targeting

ActD impedes transcription by stabilizing RNA polymerase (RNAP) in initiation complexes and preventing elongation. Its efficacy varies across polymerase subtypes due to differential genomic targeting:

  • RNAP I sensitivity: IC50 = 0.05 μg/mL, attributed to high rRNA gene GC content (~65%) [1] [9].
  • RNAP II resistance: IC50 = 0.5 μg/mL, permitting limited mRNA synthesis [9].

Single-molecule studies show that ActD enhances RNAP backtracking frequency by 67%, leading to transcriptional collapse [8]. This occurs through:

  • Intercalation-induced pause stabilization: Drug-bound DNA templates hinder RNAP translocation.
  • Topoisomerase trapping: ActD stabilizes cleavable complexes of topoisomerases I/II with DNA, generating lethal double-strand breaks during transcription [1] [4].
  • Epigenetic modulation: Prolonged exposure depletes H3K9me3 at rRNA promoters, silencing Pol I-driven transcription [9].

Disruption of Ribosomal RNA Biogenesis and Global Translation

rRNA biogenesis is a primary target of ActD. The drug inhibits:

  • Pre-rRNA transcription: Depletes 45S pre-rRNA within 30 minutes at 0.1 μM [3] [9].
  • rRNA processing: Blocks cleavage of internal transcribed spacers (ITS1/ITS2), causing accumulation of aberrant intermediates (e.g., 32S pre-rRNA) [1].
  • Ribosome assembly: Disrupts nucleolar architecture, sequestering processing factors like fibrillarin into "pseudo-nucleolar caps" [9].

Table 2: Impact of Actinomycin D on Ribosomal RNA Maturation

rRNA Processing StageDefect Induced by ActDFunctional Consequence
45S transcription>90% reduction in nascent transcriptsDepletion of pre-rRNA substrate
ITS1 cleavageAccumulation of 30S/32S intermediatesFailure to generate 18S rRNA
ITS2 cleavageInhibition of 12S→5.8S conversionDefective 60S subunit assembly
28S methylationReduced 2ʹ-O-ribose methylationImpaired ribosome translational fidelity

These defects suppress global protein synthesis within 2–4 hours. Polysome profiling reveals 70% reduction in actively translating ribosomes at 1 μM ActD, correlating with eIF2α phosphorylation and stress granule formation [3] [7].

Modulation of Protein Homeostasis and Proteasome Activity

Beyond transcription, ActD perturbs proteostasis through:

  • Proteasome inhibition: At 0.5 μM, ActD reduces chymotrypsin-like proteasome activity by 40%, mediated by direct binding to the β5 subunit (Ki = 3.2 μM) [1] [4].
  • Aggresome formation: Misfolded proteins accumulate as ubiquitin-positive cytoplasmic aggregates, overwhelming clearance mechanisms [9].
  • Autophagy induction: ActD activates LC3-II lipidation and p62 degradation, but chronic exposure blocks autophagosome-lysosome fusion [4].

Notably, ActD upregulates ATF4-CHOP signaling within 8 hours, promoting expression of chaperones (HSP70) and ubiquitin ligases (CHIP). However, sustained stress switches this response to caspase-12-mediated apoptosis [1] [9].

Table 3: Actinomycin D-Induced Proteostatic Disruption Pathways

PathwayActD EffectKey Mediators
Ubiquitin-proteasome systemPartial inhibition (40% activity loss)β5 subunit binding, NRF1 suppression
Unfolded protein responseATF4/CHOP upregulationPERK-eIF2α phosphorylation
AutophagyTransient induction followed by blockLC3-II accumulation, p62 sequestration
Aggresome formationUbiquitinated protein aggregationHDAC6, dynein-dependent transport

Compound Synonyms: Actinomycin D, Dactinomycin, Cosmegen®, ActD, Actinomycin IV

Properties

CAS Number

72751-56-5

Product Name

Actinomycin D2

IUPAC Name

[2-[[1-[2-[[8-amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethoxy]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate

Molecular Formula

C76H109N15O22

Molecular Weight

1584.8 g/mol

InChI

InChI=1S/C76H109N15O22/c1-32(2)51(77)73(105)109-31-47(93)80-55(35(7)8)74(106)110-30-46(92)79-43-27-42(65(97)84-56-40(15)111-75(107)60(36(9)10)88(19)48(94)28-86(17)69(101)44-23-21-25-90(44)71(103)53(33(3)4)82-67(56)99)58-63(38(43)13)113-64-39(14)62(96)52(78)50(59(64)81-58)66(98)85-57-41(16)112-76(108)61(37(11)12)89(20)49(95)29-87(18)70(102)45-24-22-26-91(45)72(104)54(34(5)6)83-68(57)100/h27,32-37,40-41,44-45,51,53-57,60-61H,21-26,28-31,77-78H2,1-20H3,(H,79,92)(H,80,93)(H,82,99)(H,83,100)(H,84,97)(H,85,98)

InChI Key

SEGUUECEFSYLBO-YKTSFKFISA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)C(C(C)C)NC(=O)COC(=O)C(C(C)C)N

Solubility

Soluble in DMSO

Synonyms

actinomycin D-2
actinomycin D2
AMD-2

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)C(C(C)C)NC(=O)COC(=O)C(C(C)C)N

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